4-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]thiophene-2-carboxamide
CAS No.: 2034605-09-7
Cat. No.: VC6803885
Molecular Formula: C10H12BrNO3S
Molecular Weight: 306.17
* For research use only. Not for human or veterinary use.
![4-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]thiophene-2-carboxamide - 2034605-09-7](/images/structure/VC6803885.png)
Specification
CAS No. | 2034605-09-7 |
---|---|
Molecular Formula | C10H12BrNO3S |
Molecular Weight | 306.17 |
IUPAC Name | 4-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C10H12BrNO3S/c11-7-3-8(16-4-7)9(13)12-5-10(14)1-2-15-6-10/h3-4,14H,1-2,5-6H2,(H,12,13) |
Standard InChI Key | GAEPSESZNWWGGS-UHFFFAOYSA-N |
SMILES | C1COCC1(CNC(=O)C2=CC(=CS2)Br)O |
Introduction
Structural and Molecular Characteristics
Core Thiophene Framework
The compound’s backbone consists of a thiophene ring substituted at the 2-position with a carboxamide group and at the 4-position with a bromine atom. Bromination at the 4-position is a common strategy to modulate electronic properties and reactivity, as seen in analogs like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline . The electron-withdrawing bromine atom enhances the electrophilicity of adjacent positions, facilitating cross-coupling reactions such as Suzuki-Miyaura couplings .
Oxolane Substituent
The N-substituent, (3-hydroxyoxolan-3-yl)methyl, introduces a tetrahydrofuran (oxolane) ring with a hydroxyl group at the 3-position. This moiety likely improves solubility through hydrogen bonding, as observed in rivaroxaban derivatives featuring morpholine and oxazolidinone groups . The stereochemistry of the hydroxyl group could influence biological activity, though specific data for this compound remain unexplored.
Table 1: Hypothetical Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BrN₂O₃S |
Molecular Weight | 357.21 g/mol |
Key Functional Groups | Bromothiophene, Carboxamide, Hydroxyoxolane |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves two key steps:
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Preparation of 4-Bromothiophene-2-carboxylic Acid: Analogous to the synthesis of 4-bromo-3-hydroxythiophene-2-carboxylic acid , bromination of thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) could yield the 4-bromo derivative.
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Amidation with (3-Hydroxyoxolan-3-yl)methanamine: Activation of the carboxylic acid as an acid chloride (using SOCl₂) followed by reaction with the amine in the presence of a base (e.g., triethylamine) would form the carboxamide bond.
Reaction Conditions and Challenges
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Coupling Reaction: Pd-catalyzed reactions, as described for related bromothiophenes , are unnecessary here due to the absence of cross-coupling requirements. Instead, classical amidation using EDCl/HOBt or HATU may be optimal.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures could isolate the product, mirroring methods used for 3-methoxy-4-bromo-2-thiophenecarboxylic acid .
Table 2: Hypothetical Synthetic Protocol
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | NBS, DMF, 0°C → RT, 12 h | Bromination at thiophene C4 |
2 | SOCl₂, reflux, 2 h | Acid chloride formation |
3 | (3-Hydroxyoxolan-3-yl)methanamine, Et₃N, DCM, RT, 24 h | Amidation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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Thiophene H-3 and H-5 as doublets (δ 7.2–7.5 ppm).
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Oxolane protons as multiplet clusters (δ 3.5–4.2 ppm), with the hydroxyl proton as a broad singlet (δ 2.0–3.0 ppm).
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¹³C NMR: Carboxamide carbonyl at δ 165–170 ppm; brominated thiophene carbons at δ 120–135 ppm .
Mass Spectrometry
A molecular ion peak at m/z 357.21 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) would confirm the molecular formula.
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